1-(2,4-Dichlorophenyl)octahydroisoquinolin-4a(2H)-ol

Description

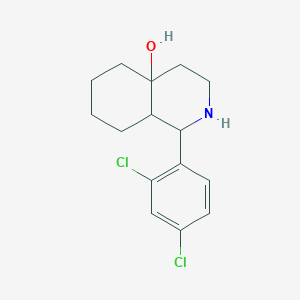

1-(2,4-Dichlorophenyl)octahydroisoquinolin-4a(2H)-ol is a polycyclic compound featuring an octahydroisoquinoline core substituted with a 2,4-dichlorophenyl group at position 1 and a hydroxyl group at position 4a. The hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO/c16-10-4-5-11(13(17)9-10)14-12-3-1-2-6-15(12,19)7-8-18-14/h4-5,9,12,14,18-19H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWMRQARFUAODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC(C2C1)C3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)octahydroisoquinolin-4a(2H)-ol typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a dichlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Reduction and Cyclization: The intermediate product undergoes reduction and cyclization to form the final octahydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)octahydroisoquinolin-4a(2H)-ol involves its interaction with specific molecular targets and pathways. This could include binding to receptors or enzymes, leading to modulation of their activity. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Core Scaffold Variations

Compound A: 1-(2,4-Dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone ()

- Core: Dihydroisoquinolinone (partially unsaturated).

- Molecular Formula: C₁₅H₁₁Cl₂NO.

- Key Features: The ketone group at position 3 introduces polarity, but the reduced saturation (vs. octahydro) limits conformational flexibility. This may reduce binding affinity in sterically demanding targets compared to the fully saturated octahydroisoquinoline core of the target compound.

Compound B : 1-(4-Fluorophenyl)octahydro-4a-hydroxy-N-(4-methoxyphenyl)acetamide ()

- Core: Octahydroisoquinoline (same as target).

- Molecular Formula : C₂₄H₂₉FN₂O₃.

- Key Features : The fluorophenyl group (electron-withdrawing) and methoxyphenyl-acetamide substituent increase molecular weight (412.5 g/mol) and introduce hydrogen-bonding sites. The acetamide group may enhance metabolic stability compared to the hydroxyl group in the target compound .

Substituent-Driven Comparisons

Compound C: 1-(2,5-Dimethoxyphenyl)-2-(2-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol ()

- Substituents : 2,5-Dimethoxyphenyl (electron-donating) and 2-fluorobenzyl.

- Molecular Weight : 399.51 g/mol.

Compound D: 1-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline ()

- Core: Tetrahydroquinoline (less saturated than octahydroisoquinoline).

- Molecular Formula: C₁₆H₁₃Cl₂NO.

- Key Features: The benzoyl group introduces a planar carbonyl moiety, which may enhance π-π stacking but reduce solubility.

Pharmacological and Toxicological Insights

Compound E : Isodonazole Nitrate ()

- Structure : Dichlorophenyl-imidazole hybrid with nitrate.

- Toxicity: Subcutaneous administration in rats showed reproductive toxicity (TDLo = 330 mg/kg).

- Structure : Dichlorophenyl-propenyloxy-imidazole.

- Key Use : Antifungal agent. The propenyloxy group enhances membrane permeability, a feature absent in the target compound. However, imidazole-containing analogs like this may share metabolic pathways involving cytochrome P450 .

Biological Activity

1-(2,4-Dichlorophenyl)octahydroisoquinolin-4a(2H)-ol is a synthetic organic compound classified under isoquinolines, characterized by its distinct dichlorophenyl group and octahydroisoquinoline structure. This compound, with the CAS number 345637-78-7, holds potential for various biological activities due to its structural features that are commonly found in bioactive molecules.

- Molecular Formula : C15H19Cl2NO

- Molecular Weight : 300.22 g/mol

- IUPAC Name : 1-(2,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol

Structural Characteristics

The compound's structure includes:

- A dichlorophenyl group , which is known to enhance biological activity.

- An octahydroisoquinoline moiety , contributing to its potential pharmacological effects.

Potential Pharmacological Effects

This compound is hypothesized to exhibit various biological activities based on its structural analogs. Research indicates that similar compounds have been associated with:

- Anticonvulsant Activity : Isoquinoline derivatives often exhibit neuroprotective properties.

- Dopamine Receptor Modulation : Compounds with similar structures have been studied for their effects on dopamine receptors, suggesting potential applications in treating disorders like Parkinson's disease.

- Antitumor Activity : The presence of the dichlorophenyl group may enhance the anticancer properties of this compound.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as:

- Enzymes and Receptors : Potential binding to neurotransmitter receptors or enzymes involved in metabolic pathways could lead to modulation of their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2,4-Dichlorophenyl)isoquinoline | Isoquinoline | Neuroprotective effects |

| 1-(2,4-Dichlorophenyl)tetrahydroisoquinoline | Tetrahydroisoquinoline | Anticonvulsant properties |

| 1-(2,4-Dichlorophenyl)quinoline | Quinoline | Antitumor activity |

Case Study Insights

Research on isoquinoline derivatives has shown promising results in various therapeutic areas. For instance:

- A study demonstrated that isoquinoline compounds could significantly reduce seizure frequency in animal models of epilepsy.

- Another investigation highlighted the ability of certain derivatives to inhibit tumor growth in vitro and in vivo.

Future Research Directions

Given the limited availability of specific literature on this compound, future studies should focus on:

- In Vitro and In Vivo Testing : Evaluating the biological activity through controlled experiments.

- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the structure influence biological efficacy.

- Mechanistic Studies : Investigating the pathways involved in its pharmacological effects.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2,4-dichlorophenyl)octahydroisoquinolin-4a(2H)-ol, and how can reaction conditions be optimized for yield and stereoselectivity?

The synthesis of structurally related isoquinoline derivatives often involves cyclization reactions or catalytic processes. For example, ionic liquid-catalyzed isomerization of 2-aminochalcones under controlled heating (e.g., 150°C for 2.5 hours) has been used to generate dihydroquinolin-4(1H)-one derivatives . Optimization includes adjusting solvent systems (e.g., Et₂O/CHCl₃ mixtures for crystallization) and reaction times. Characterization via NMR and X-ray crystallography ensures stereochemical fidelity .

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

Key techniques include:

- Single-crystal X-ray diffraction to resolve absolute configuration and hydrogen-bonding interactions .

- NMR spectroscopy (¹H, ¹³C, DEPT) for assigning proton environments and verifying substitution patterns .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic distribution .

- FTIR for functional group identification, particularly hydroxyl and aromatic C-Cl stretches .

Q. How can researchers ensure reproducibility in synthesizing this compound, given potential variability in starting materials?

Standardize protocols by:

- Using high-purity reagents (e.g., ≥98% purity for intermediates) .

- Documenting reaction parameters (temperature, solvent ratios, catalyst loading) in detail .

- Employing inert atmospheres (N₂/Ar) to minimize oxidation of sensitive intermediates .

Advanced Research Questions

Q. What strategies can address discrepancies in reported synthetic yields or stereochemical outcomes for this compound?

Contradictions may arise from variations in catalytic systems or solvent polarity. For example, ionic liquids like [bmim]BF₄ enhance reaction rates but require strict moisture control . Systematic studies comparing protic vs. aprotic solvents, acid/base additives, and temperature gradients can isolate critical variables . Statistical tools (e.g., Design of Experiments) may optimize multi-factor interactions .

Q. How does the stereochemistry at the 4a-position influence the compound’s physicochemical or biological properties?

X-ray data for analogous compounds reveal that axial vs. equatorial hydroxyl orientations affect hydrogen-bonding networks and crystal packing . Computational modeling (DFT, molecular docking) can predict how stereochemistry impacts solubility, bioavailability, or receptor binding . Experimental validation via comparative bioassays (e.g., enzyme inhibition) is recommended .

Q. What experimental design principles should guide the exploration of structure-activity relationships (SAR) for derivatives of this compound?

- Scaffold diversification : Introduce substituents at the 2,4-dichlorophenyl or isoquinoline rings to assess electronic/steric effects .

- Functional group interchanges : Replace the hydroxyl group with ethers, esters, or amines to probe hydrogen-bonding requirements .

- In silico screening : Use QSAR models to prioritize synthetic targets based on predicted logP, polar surface area, and ADMET profiles .

Q. How can researchers mitigate challenges in isolating or purifying this compound due to its polarity or instability?

- Chromatography : Employ gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) on silica gel .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to improve crystal quality .

- Derivatization : Temporarily protect the hydroxyl group as a silyl ether or acetate to enhance stability during purification .

Methodological Considerations

Q. What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents .

- Waste disposal : Segregate halogenated waste and comply with EPA/OSHA regulations for chlorinated organics .

Q. How should researchers document and report synthetic procedures to meet reproducibility standards in peer-reviewed journals?

- Include detailed experimental sections with exact molar ratios, equipment specifications (e.g., NMR frequency), and spectral data .

- Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with assigned CCDC numbers .

- Disclose negative results (e.g., failed catalysts) to guide future optimization .

Data Analysis and Interpretation

Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?

Q. What computational tools are recommended for predicting the reactivity or stability of this compound under varying conditions?

- Molecular dynamics simulations : Assess conformational flexibility in solvated environments .

- Density functional theory (DFT) : Calculate thermodynamic stability of tautomers or degradation pathways .

- Cheminformatics platforms : Use tools like ChemAxon or Schrödinger Suite for pKa/logD predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.